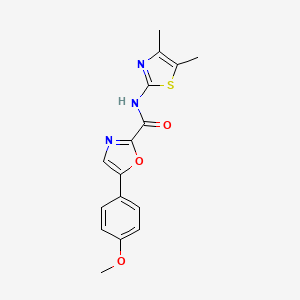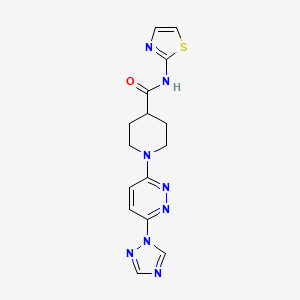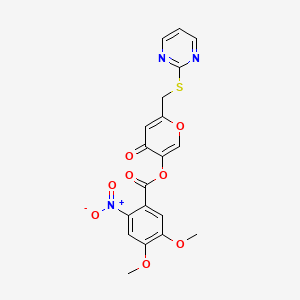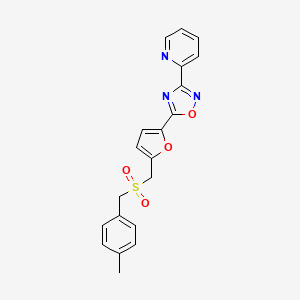
N-(4,5-dimethylthiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethylthiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, commonly referred to as MTT, is a widely used compound in scientific research. MTT is a yellow water-soluble compound that is used as a reagent to measure cell viability and proliferation. It is a tetrazolium salt that is converted into formazan crystals by active mitochondria in viable cells. MTT is a widely used compound in various scientific fields, including biochemistry, molecular biology, and pharmacology.
Mechanism of Action
MTT is reduced to formazan by active mitochondria in viable cells. The formazan crystals are insoluble and can be measured spectrophotometrically. The amount of formazan produced is proportional to the number of viable cells in the culture. MTT is not toxic to cells and does not interfere with cell metabolism.
Biochemical and physiological effects:
MTT is a tetrazolium salt that is reduced to formazan by active mitochondria in viable cells. The reduction of MTT to formazan is a redox reaction that involves the transfer of electrons from NADH to MTT. The formazan crystals are insoluble and can be measured spectrophotometrically. MTT is not toxic to cells and does not interfere with cell metabolism.
Advantages and Limitations for Lab Experiments
MTT is a widely used compound in scientific research due to its advantages, including its ease of use, low cost, and high sensitivity. MTT is also compatible with most cell types and can be used in both adherent and non-adherent cells. However, MTT has some limitations, including its inability to distinguish between live and dead cells, its interference with some compounds, and its sensitivity to light.
Future Directions
MTT is a widely used compound in scientific research, and there are several future directions for its use. One direction is the development of new tetrazolium salts that are more sensitive and specific than MTT. Another direction is the development of new methods for measuring cell viability and proliferation that are more accurate and reliable than MTT. Additionally, MTT can be used in combination with other assays to provide a more comprehensive evaluation of cell viability and proliferation.
Synthesis Methods
MTT is synthesized by the reaction of 2,3,5-triphenyltetrazolium chloride with thiazolyl blue, which is then reacted with methoxyphenyl oxazole carboxylic acid. The final product is purified by recrystallization.
Scientific Research Applications
MTT is used to measure cell viability and proliferation in various scientific fields, including biochemistry, molecular biology, and pharmacology. It is widely used in drug discovery, toxicology, and cancer research. MTT is used to evaluate the cytotoxicity of compounds and to determine the optimal concentration of drugs for cell culture experiments. It is also used to measure the effect of drugs on cell proliferation and to evaluate the efficacy of anticancer drugs.
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-10(2)23-16(18-9)19-14(20)15-17-8-13(22-15)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXPXJVVSXPJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylthiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2879812.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2879813.png)
![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2879814.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2879815.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2879821.png)
![8-(4-ethoxyphenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2879823.png)



![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2879828.png)
![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/no-structure.png)
